PI3K Pan-Isoform Inhibitory Framework: Class-Level Potency Context for the 4-Morpholinothieno[2,3-d]pyrimidine Scaffold
In the absence of direct head-to-head data for the exact title compound, class-level inference from Elmenier et al. (2022) establishes the potency range achievable by closely related 4-morpholinothieno[2,3-d]pyrimidine derivatives. The most active compound in the series, VIb, achieved 72% inhibition of PI3Kβ and 84% inhibition of PI3Kγ in enzymatic assays, with broad antiproliferative activity across the NCI 60 cell line panel [1]. This provides a quantitative benchmark: any analog claiming superiority must exceed these values in the same assay context.
| Evidence Dimension | PI3Kβ and PI3Kγ enzymatic inhibition (%) |
|---|---|
| Target Compound Data | Not determined in published literature for the exact compound |
| Comparator Or Baseline | Compound VIb (a 4-morpholinothieno[2,3-d]pyrimidine derivative): 72% (PI3Kβ) and 84% (PI3Kγ) inhibition |
| Quantified Difference | N/A – class benchmark only |
| Conditions | PI3K isoform enzymatic assay (specific conditions detailed in Elmenier et al., 2022 [1]) |
Why This Matters
Establishes the performance ceiling for the chemotype, enabling go/no-go decisions when screening in-house analogs or evaluating commercial offerings for PI3K-focused projects.
- [1] Elmenier FM, Lasheen DS, Abouzid KAM. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. J Enzyme Inhib Med Chem. 2022 Dec;37(1):315-332. doi:10.1080/14756366.2021.2010729. PMID: 34955086; PMCID: PMC8725920. View Source
